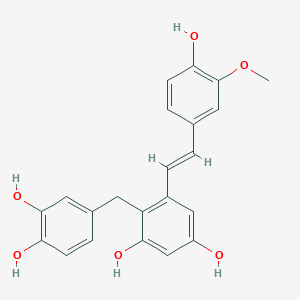
2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound that features a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation using reagents such as m-chloroperbenzoic acid (m-CPBA).
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl groups
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
Indole-3-acetic acid: A plant hormone with a similar indole core.
2,5-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid is unique due to its combination of a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H11Cl2NO3 |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-[4-(2,5-dichlorophenyl)-7-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-1-3-12(18)11(6-9)10-2-4-13(20)16-15(10)8(7-19-16)5-14(21)22/h1-4,6-7,19-20H,5H2,(H,21,22) |
Clave InChI |
LRLJBRRBXCUTGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=C3C(=CNC3=C(C=C2)O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


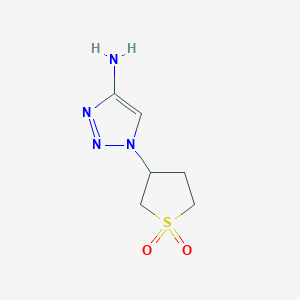
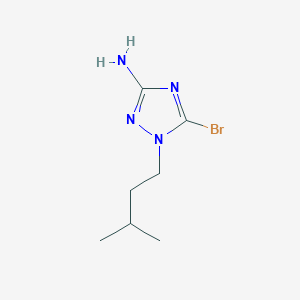
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
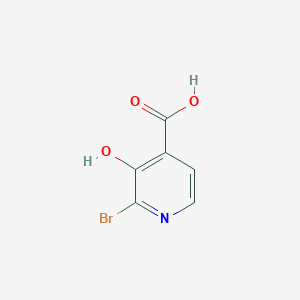

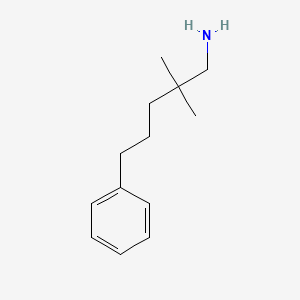
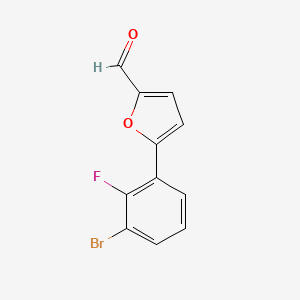
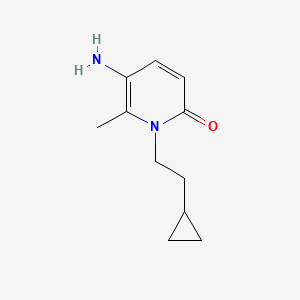
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
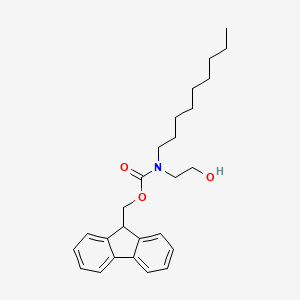
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
